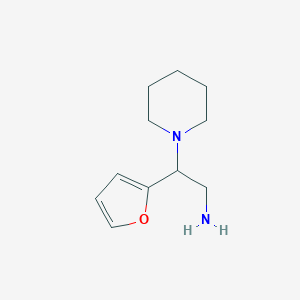

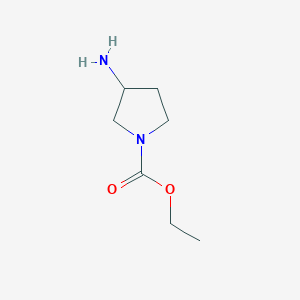

2-(呋喃-2-基)-2-(哌啶-1-基)乙胺-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of analogs of 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine involves various strategies, including piperidine ring modification, reductive amination, and subsequent reactions to yield alcohol derivatives and methyl ether derivatives. Modifications in literature methodologies have been made to enhance reaction efficiency and yield (Ojo, 2012). Additionally, a sequential palladium-catalyzed oxidative aminocarbonylation of enynes has been employed for the synthesis of related furan-2-ylacetamides, showcasing the versatility in synthesizing furan-piperidine derivatives (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine, and its analogs, have been characterized using various spectroscopic techniques, including MS, 1H NMR, and 13C NMR spectra data, alongside CHN elemental analysis (Ojo, 2012). These techniques provide detailed insight into the chemical structure, confirming the presence of the furan and piperidine units within the molecule.

Chemical Reactions and Properties

Furan-piperidine derivatives participate in various chemical reactions, showcasing their reactivity. For instance, they can undergo hydrogenation, leading to the formation of pyridine and pyrazine homologs, or engage in multi-component reactions to yield highly functionalized compounds (Bel'skii et al., 1977). Their chemical reactivity is pivotal in synthesizing complex molecules and derivatives.

科学研究应用

芳基亚甲基呋喃酮与亲核试剂的相互作用

3H-呋喃-2-酮的芳基亚甲基衍生物与各种亲核试剂(包括 C-、N-、N,N- 和 N,O-亲核试剂)的反应已得到广泛研究。这些反应产生各种化合物,例如酰胺、吡咯酮、苯并呋喃等,展示了呋喃衍生物在合成有机化学中的多功能性。反应途径受试剂的结构、亲核强度和反应条件的影响 (Kamneva, Anis’kova, & Egorova, 2018).

在药物化学中的重要性

呋喃衍生物,包括呋喃-2-基取代基,在生物活性分子的设计中起着至关重要的作用,特别是在嘌呤和嘧啶核碱、核苷及其类似物的药物化学中。这些衍生物因其潜在的抗病毒、抗肿瘤、抗分枝杆菌和抗帕金森活性而被利用,展示了呋喃基化合物在药物开发中的重要性 (Ostrowski, 2022).

多巴胺 D2 受体配体

为治疗神经精神疾病(如精神分裂症和帕金森病)而开发多巴胺 D2 受体配体,突出了呋喃衍生物在神经科学中的应用。这些化合物通常包含一个杂芳基部分,表明呋喃结构在增强对 D2 受体的亲和力和选择性方面的重要性 (Jůza 等人,2022).

食品加工中的呋喃

关于呋喃作为食品加工污染物的研究解决了理解其形成、发生和膳食暴露的必要性。这包括探索呋喃的代谢和识别潜在的暴露生物标记,为食品安全和公共卫生做出贡献 (Zhang & Zhang, 2022).

中枢神经系统作用药物的合成

呋喃衍生物被认为是合成具有中枢神经系统 (CNS) 活性的化合物的潜在先导物。呋喃中的官能团表明它们可用于开发治疗中枢神经系统疾病的新药,为药物设计的结构基础提供见解 (Saganuwan, 2017).

属性

IUPAC Name |

2-(furan-2-yl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAFITNXUAYSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391595 |

Source

|

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

CAS RN |

110358-80-0 |

Source

|

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)